molecular formula C16H15IN4S B13101931 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide

2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide

Cat. No.: B13101931
M. Wt: 422.3 g/mol
InChI Key: PIAMJLQTMFPAQZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide is a quinazoline derivative that has garnered attention due to its significant biological activities. Quinazoline derivatives are known for their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, its anti-HIV activity is attributed to its ability to inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide stands out due to its unique combination of a triazolo and quinazoline moiety, which imparts distinct biological activities. Its methylthio group also contributes to its unique chemical reactivity and biological properties .

Properties

Molecular Formula

C16H15IN4S

Molecular Weight

422.3 g/mol

IUPAC Name

2-methylsulfanyl-1-phenyl-3,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide

InChI

InChI=1S/C16H14N4S.HI/c1-21-16-18-19-11-17-14-10-6-5-9-13(14)15(19)20(16)12-7-3-2-4-8-12;/h2-11,15H,1H3;1H

InChI Key

PIAMJLQTMFPAQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=[N+](C2C3=CC=CC=C3N=CN2N1)C4=CC=CC=C4.[I-]

Origin of Product

United States

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